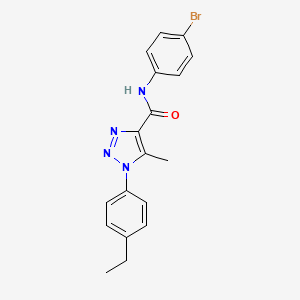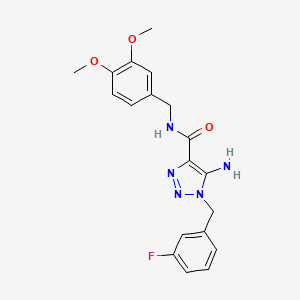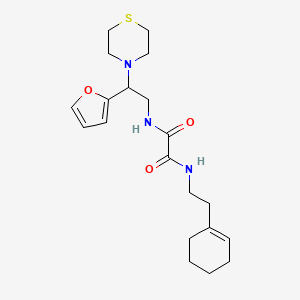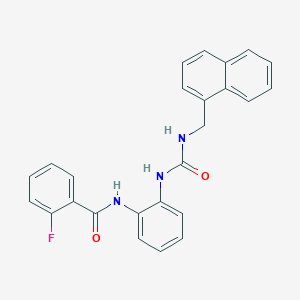![molecular formula C15H20N2O B2715193 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one CAS No. 2097894-01-2](/img/structure/B2715193.png)
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one” is a complex organic compound. It is related to 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), an endogenous substance with high pharmacological potential and broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant, and its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Synthesis Analysis
The synthesis of related compounds like 1-Methyl-1,2,3,4-tetrahydroisoquinoline involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 1-Methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, has been reported. Its empirical formula is C10H13N and it has a molecular weight of 147.22 .Applications De Recherche Scientifique
Neuroprotection
1MeTIQ has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests that it could be used in the treatment of neurodegenerative diseases.
Antioxidant Properties
1MeTIQ is known to have free radicals scavenging properties . This means it can neutralize harmful free radicals in the body, potentially reducing oxidative stress and inflammation.
Monoamine Oxidase Inhibition
1MeTIQ is believed to inhibit monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine . This could have implications for the treatment of psychiatric and neurological disorders.
Antagonism to the Glutamatergic System
1MeTIQ is thought to antagonize the glutamatergic system . This could be beneficial in conditions where glutamate toxicity is a problem, such as stroke or epilepsy.
Substance Abuse Treatment
1MeTIQ has shown potential as a drug for combating substance abuse . It has been found to attenuate craving in cocaine self-administered rats , suggesting it could be used in the treatment of addiction.
Dopamine Metabolism
1MeTIQ has effects on dopamine metabolism . This could have implications for disorders related to dopamine, such as Parkinson’s disease or schizophrenia.
Mécanisme D'action
Target of Action
The primary target of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one is the monoamine oxidase (MAO) enzymes, specifically MAO A/B . These enzymes play a crucial role in the metabolism of monoamines in the brain, including neurotransmitters such as dopamine and norepinephrine .
Mode of Action
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one acts as a reversible short-acting moderate inhibitor of MAO A/B . By inhibiting these enzymes, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain .
Biochemical Pathways
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one affects the dopamine and norepinephrine metabolic pathways . By inhibiting MAO A/B, it shifts dopamine catabolism toward COMT-dependent O-methylation, leading to an increase in neurotransmitter levels in the brain .
Pharmacokinetics
It is known to be enzymatically formed in the brain by the 1-methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one synthesizing enzyme (1-metiqse)
Result of Action
The inhibition of MAO A/B by 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one results in neuroprotective activity . It has been shown to produce an antidepressant-like effect similar to the effect of imipramine . Moreover, it has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .
Action Environment
The action of 1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one can be influenced by various environmental factors. For instance, the presence of other endogenous or exogenous substances in the brain can affect its efficacy and stability . .
Propriétés
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-16-9-12(8-15(16)18)10-17-7-6-13-4-2-3-5-14(13)11-17/h2-5,12H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAWOOJSYWUPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1,3-Benzodioxol-5-yl)acetyl]-1-pyridin-2-ylpiperazin-2-one](/img/structure/B2715111.png)
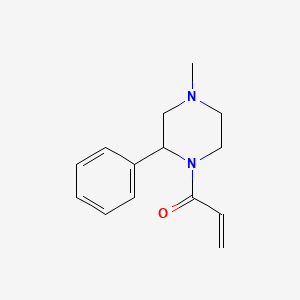

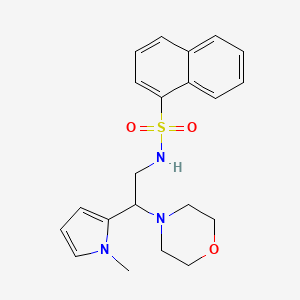
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715118.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[(methoxyimino)methyl]-2-phenylacetamide](/img/structure/B2715119.png)
![N-(2-(6-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2715120.png)
![2-Chloro-N-[[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]methyl]propanamide](/img/structure/B2715121.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methyl-N-[2-(pyrazin-2-yl)ethyl]propanamide](/img/structure/B2715125.png)
